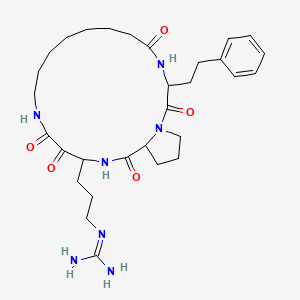
Macrocyclic thrombin inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrocyclic thrombin inhibitors are a class of compounds characterized by their macrocyclic structure, which consists of a large ring of atoms. These inhibitors are designed to specifically target and inhibit thrombin, an enzyme that plays a crucial role in the blood coagulation process. By inhibiting thrombin, these compounds can prevent the formation of blood clots, making them valuable in the treatment of thrombotic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of macrocyclic thrombin inhibitors typically involves the formation of a macrocyclic ring through various cyclization reactions. Common methods include:
Ring-closing metathesis: This method involves the use of a catalyst to form a carbon-carbon double bond, resulting in the closure of the macrocyclic ring.
Lactam formation: This involves the formation of a cyclic amide through the reaction of an amine and a carboxylic acid.
Azide-alkyne cycloaddition: This click chemistry reaction forms a triazole ring, which can be incorporated into the macrocyclic structure.
Industrial Production Methods: Industrial production of macrocyclic thrombin inhibitors often involves high-throughput synthesis techniques, such as:
Microwave-assisted synthesis: This method accelerates the reaction rates and improves yields by using microwave radiation.
Solid-phase synthesis: This technique involves the sequential addition of building blocks to a solid support, allowing for the efficient synthesis of large libraries of macrocyclic compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Macrocyclic thrombin inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Macrocyclic thrombin inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme inhibition and protein-ligand interactions.
Biology: Employed in research on blood coagulation and thrombotic disorders.
Medicine: Investigated as potential therapeutic agents for the treatment of conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays for blood clotting disorders.
Wirkmechanismus
Macrocyclic thrombin inhibitors exert their effects by binding to the active site of thrombin, thereby blocking its interaction with its substrates. This inhibition prevents the conversion of fibrinogen to fibrin, a key step in the formation of blood clots. The molecular targets involved include the active site and exosites of thrombin, which are critical for its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Macrocyclic thrombin inhibitors are unique due to their large ring structure, which provides high affinity and selectivity for thrombin. Similar compounds include:
Direct thrombin inhibitors: Such as hirudin, bivalirudin, and argatroban, which also target thrombin but may have different structural features and binding mechanisms.
Factor Xa inhibitors: Such as rivaroxaban and apixaban, which target a different enzyme in the coagulation cascade but serve a similar anticoagulant function.
In comparison, macrocyclic thrombin inhibitors often exhibit improved stability, bioavailability, and selectivity due to their conformationally constrained structures .
Eigenschaften
Molekularformel |
C30H45N7O5 |
|---|---|
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
2-[3-[2,5,14,15,18-pentaoxo-3-(2-phenylethyl)-1,4,13,17-tetrazabicyclo[17.3.0]docosan-16-yl]propyl]guanidine |
InChI |
InChI=1S/C30H45N7O5/c31-30(32)34-19-9-13-22-26(39)28(41)33-18-8-3-1-2-7-15-25(38)35-23(17-16-21-11-5-4-6-12-21)29(42)37-20-10-14-24(37)27(40)36-22/h4-6,11-12,22-24H,1-3,7-10,13-20H2,(H,33,41)(H,35,38)(H,36,40)(H4,31,32,34) |
InChI-Schlüssel |
CAAKGZMZBILONA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)NCCC1)CCCN=C(N)N)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)
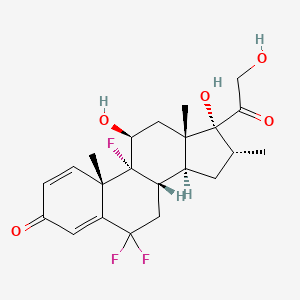
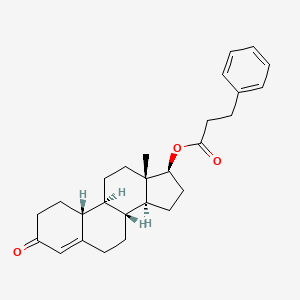


![Methyl 3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10785128.png)
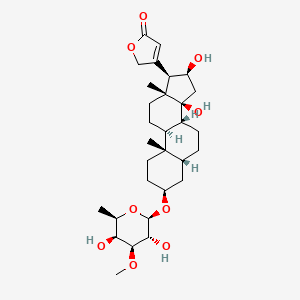
![(2-bromophenyl)methyl-[2-[[2-[2-[(2-bromophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dibromide](/img/structure/B10785149.png)

![[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785152.png)

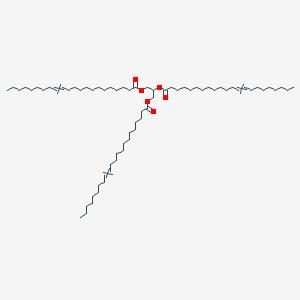

![18-Methyl-7-oxapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-triene-5,17-dione](/img/structure/B10785174.png)
